molecular formula C23H19N3O5S B2774311 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide CAS No. 398999-81-0

3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide

Cat. No.: B2774311
CAS No.: 398999-81-0
M. Wt: 449.48
InChI Key: CVJJSDHFDCPEAZ-UHFFFAOYSA-N
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Description

3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of sulfonylamino and benzoylamino groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.

    Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride and an appropriate amine.

    Attachment of the Benzoylamino Group: The benzoylamino group can be attached through an amide coupling reaction using 2-aminobenzoyl chloride and the intermediate obtained from the previous step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzothiophene-2-carboxamide
  • 2-[(4-Methylphenyl)sulfonylamino]-N-(benzofuran-2-yl)benzamide

Uniqueness

3-[2-(4-methylbenzenesulfonamido)benzamido]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-14-10-12-15(13-11-14)32(29,30)26-18-8-4-2-6-16(18)23(28)25-20-17-7-3-5-9-19(17)31-21(20)22(24)27/h2-13,26H,1H3,(H2,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVJJSDHFDCPEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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